6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid
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Description
“6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The compound has a methyl and a phenylmethoxycarbonyl group attached to an amino group, which is then attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH), a methyl group (-CH3), and a phenylmethoxycarbonyl group (C6H5O2C-) linked to an amino group (-NH2) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridinecarboxylic acids, for example, can undergo a variety of reactions, including reactions with Thionyl Chloride (SOCl2) to form acid chlorides, and reactions with alcohols to form esters . The presence of the amino and carboxylic acid groups also suggests that this compound could participate in condensation reactions to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Another similar compound, “Methyl 6-aminopyridine-3-carboxylate”, has a molecular weight of 152.15 .Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, “2-(methyl-(phenylmethoxycarbonyl)amino)acetic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
6-[methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-17(13-8-7-12(9-16-13)14(18)19)15(20)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSGOHNHDOEQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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